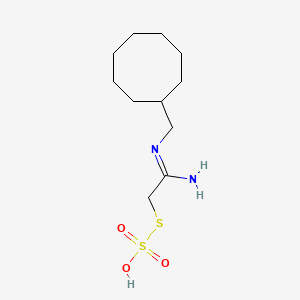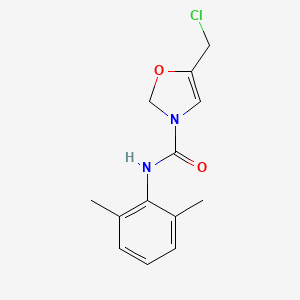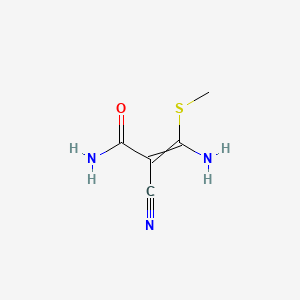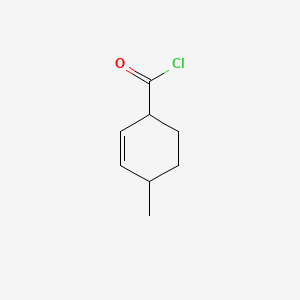
4-Methylcyclohex-2-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcyclohex-2-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a carbonyl chloride functional group at the first position and a methyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohex-2-ene-1-carbonyl chloride typically involves the chlorination of 4-Methylcyclohex-2-en-1-one. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are performed at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylcyclohex-2-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form 4-Methylcyclohex-2-en-1-one or further to 4-Methylcyclohexane-1,2-dione.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents used in oxidation reactions.
Electrophiles: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are used in addition reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Halogenated Compounds: Formed by the addition of halogens or hydrogen halides.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohex-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methylcyclohex-2-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The double bond in the cyclohexene ring can undergo addition reactions with electrophiles, resulting in the formation of halogenated or hydrogenated products. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Methylcyclohex-2-ene-1-carbonyl chloride can be compared with other similar compounds such as:
Cyclohex-2-ene-1-carbonyl chloride: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.
4-Methylcyclohex-2-en-1-one: Contains a carbonyl group instead of a carbonyl chloride group, leading to different chemical behavior.
4-Methylcyclohexane-1-carbonyl chloride: Lacks the double bond in the cyclohexene ring, affecting its reactivity towards addition reactions.
Eigenschaften
Molekularformel |
C8H11ClO |
|---|---|
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
4-methylcyclohex-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,4,6-7H,3,5H2,1H3 |
InChI-Schlüssel |
PMIGTBFMCLEXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



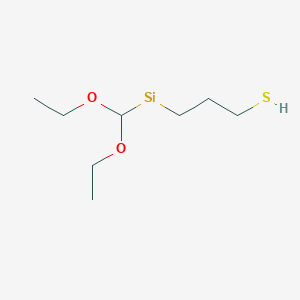
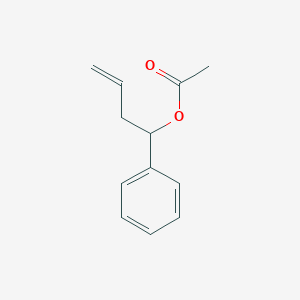
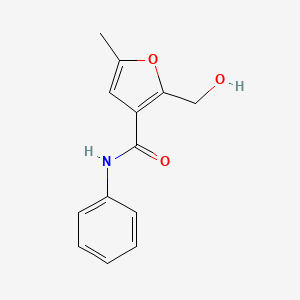

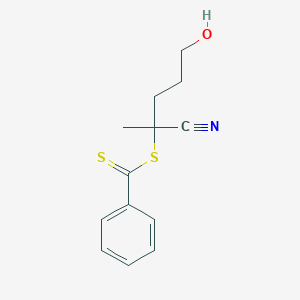

![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
